N-Acetylsulfamethazine

Description

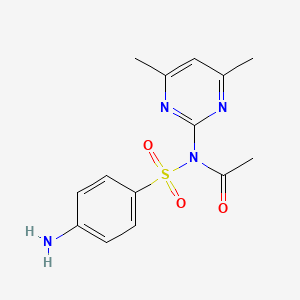

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)sulfonyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-8-10(2)17-14(16-9)18(11(3)19)22(20,21)13-6-4-12(15)5-7-13/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYCOLRKKCBJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188751 | |

| Record name | N-Acetylsulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35255-37-9 | |

| Record name | N-Acetylsulfamethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylsulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Formation and Metabolic Pathway Elucidation

The principal pathway for the metabolism of sulfamethazine (B1682506) is N-acetylation, a process that converts the parent drug into N-acetylsulfamethazine. researchgate.net This transformation is a key determinant of the drug's pharmacokinetic profile.

Enzymatic Catalysis by N-Acetyltransferase (NAT) Isoforms

The N-acetylation of sulfamethazine is catalyzed by N-acetyltransferase (NAT) enzymes, specifically the NAT2 isoform. wikigenes.orgpsu.edupsu.edu Humans possess two NAT isoforms, NAT1 and NAT2, which have distinct but sometimes overlapping substrate specificities. psu.edu While NAT1 is involved in the metabolism of certain substrates like p-aminobenzoic acid, sulfamethazine is selectively acetylated by NAT2. psu.edupsu.edu This enzymatic process is subject to a well-known genetic polymorphism, leading to different acetylation rates among individuals. wikigenes.orgpsu.edu This polymorphism results in distinct phenotypes, often categorized as rapid, intermediate, and slow acetylators, based on their NAT2 genotype. nih.govfrontiersin.orgresearchgate.net The genetic variations in the NAT2 gene can lead to the production of an enzyme with reduced stability and, consequently, a decreased rate of metabolism for NAT2 substrates. psu.edu

Kinetic Characterization of N-Acetylation Processes

The kinetics of sulfamethazine N-acetylation vary significantly depending on the NAT2 phenotype. Studies have shown that individuals with rapid acetylator phenotypes produce the acetylated metabolite, this compound, much more quickly than those with intermediate or slow acetylator phenotypes. nih.gov The kinetic parameters of this reaction have been a subject of extensive research. For instance, in vitro studies using recombinant human NAT2 have determined the Michaelis-Menten constants for sulfamethazine acetylation. One study found that for the NAT2 isoform, the apparent Km was 165 ± 14.1 µM, with a Vmax of 18.2 ± 0.517 nmol/min/mg protein. psu.edu In contrast, the in vitro intrinsic clearance for this compound formation by NAT1 was found to be 500-fold lower than that by NAT2, highlighting the specificity of NAT2 for this reaction. psu.edu

Table 1: In Vitro Kinetic Parameters of this compound Formation by Human NAT Isoforms

| Isoform | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | In Vitro Intrinsic Clearance (Vmax/Km) (µL/min/mg) |

|---|---|---|---|

| NAT1 | 1321 ± 262 | 0.288 ± 0.0443 | 0.22 |

| NAT2 | 165 ± 14.1 | 18.2 ± 0.517 | 110 |

Data sourced from a study on the reaction phenotyping of a novel aliphatic N-acetylated metabolite. psu.edu

In Vitro and In Vivo Metabolic Transformations Across Biological Systems

The metabolism of sulfamethazine to this compound has been observed across various biological systems, both in laboratory settings (in vitro) and within living organisms (in vivo). In vitro studies using human liver cytosol and hepatocytes have been instrumental in characterizing the acetylation process. mdpi.comfujifilm.comd-nb.info For example, research has shown that the formation of this compound in rat liver S9 fractions follows Michaelis-Menten kinetics. mdpi.com In vivo studies in humans have demonstrated a clear trimodal distribution of acetylation capacity, corresponding to the slow, intermediate, and rapid acetylator phenotypes. nih.gov Similar metabolic pathways have been observed in animal models, including rats and calves, although species-specific differences in enzyme kinetics and substrate specificity exist. psu.edunih.govnih.gov For instance, in calves, the elimination half-life of sulfamethazine and the percentage of its N-acetylated metabolite in plasma show age-dependent changes. nih.gov

Re-transformation Mechanisms of this compound to Parent Sulfonamide

Interestingly, the formation of this compound is not a one-way street. The metabolite can be converted back to its parent compound, sulfamethazine, through a process called deacetylation. This re-transformation has been observed in various contexts. For example, studies have shown that this compound can be transformed back to sulfamethazine during the storage of manure and in water-sediment systems, likely through microbial activity. pku.edu.cn This suggests that the acetylated metabolite can act as a reservoir, releasing the active parent compound back into the environment. pku.edu.cn In vivo studies in calves have also demonstrated this acetylation-deacetylation equilibrium, where the administration of this compound resulted in the appearance of the parent sulfamethazine in plasma. nih.gov Similarly, the existence of an acetylation-deacetylation equilibrium has been demonstrated for other sulfonamides, like sulfamerazine, in humans. nih.gov

Protein Binding Interactions and Their Biochemical Implications

Both sulfamethazine and its N-acetylated metabolite can bind to plasma proteins, a factor that significantly influences their distribution and elimination. researchgate.net Studies have shown that this compound exhibits a higher binding affinity for albumin than its parent compound, sulfamethazine. nih.gov This competitive binding can have significant biochemical implications. For instance, the presence of this compound can displace sulfamethazine from its binding sites on proteins, leading to an increase in the free, unbound concentration of the parent drug. nih.govpatsnap.com This, in turn, can affect the pharmacokinetics of sulfamethazine. nih.gov The binding of sulfamethazine to pig plasma proteins has been shown to be weak and primarily involves albumin. nih.gov The affinity of this binding is influenced by factors such as temperature and pH. nih.gov

Advanced Synthetic Methodologies and Derivatization Strategies

Derivatization Approaches for Enhanced Analytical Characterization

The accurate detection and quantification of N-Acetylsulfamethazine, the primary metabolite of the sulfonamide antibiotic sulfamethazine (B1682506), in various matrices is crucial for monitoring and research. Due to its chemical properties and often low concentration levels in samples, direct analysis can be challenging. Derivatization is a key strategy employed to modify the this compound molecule, enhancing its physicochemical properties for improved separation and detection by analytical instruments. numberanalytics.com This process can increase volatility for gas chromatography, improve ionization efficiency for mass spectrometry, or introduce a fluorescent tag for sensitive optical detection. numberanalytics.commdpi.com

Common derivatization goals include improving the method's sensitivity, enhancing the stability of the analyte, and increasing the efficiency of the analytical extraction process. mdpi.comresearchgate.net Methodologies for this compound often involve either a preliminary hydrolysis step to its parent compound, sulfamethazine, followed by derivatization, or direct analysis using highly specific techniques.

Chromatographic Derivatization Techniques

Derivatization is frequently coupled with chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to achieve sensitive and reliable quantification.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

A prevalent approach for the analysis of sulfonamides, including the metabolite this compound, involves derivatization to form fluorescent compounds. nih.gov Since this compound lacks the primary aromatic amine group necessary for direct reaction with common fluorogenic reagents, an initial acid-catalyzed hydrolysis step is required. nih.gov This step converts this compound back to sulfamethazine, which possesses the required functional group. nih.gov

The resulting sulfamethazine is then derivatized, most commonly with fluorescamine (B152294). oup.commolnar-institute.com This reaction can be performed either before the sample is introduced into the HPLC column (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). oup.comduke.edu The resulting fluorescent derivative is then detected with high sensitivity. oup.com

For instance, a multi-residue method for sulfonamides in animal feeds utilizes pre-column derivatization with fluorescamine following extraction and clean-up on a Strata-SCX solid-phase extraction (SPE) cartridge. nih.gov Similarly, post-column derivatization with fluorescamine has been successfully applied to determine sulfonamide residues in honey after an acidic hydrolysis and extraction procedure. duke.edu These methods are valued for their sensitivity, simplicity, and rapidity. nih.gov

| Parameter | HPLC-FLD Method for Feeds nih.gov | HPLC-FLD Method for Animal Tissues oup.comdrugbank.com |

| Derivatization | Pre-column with Fluorescamine | Pre-column with Fluorescamine |

| Extraction | Ethyl acetate (B1210297)/methanol (B129727)/acetonitrile (B52724) mixture | Modified AOAC Official Method 983.31 |

| Clean-up | Strata-SCX cartridge | Not specified in abstract |

| Column | Zorbax Eclipse XDB C18 | C18 column |

| Detection | Fluorescence Detection | Fluorescence (Excitation: 405 nm, Emission: 495 nm) |

| Recovery | 79.3–114.0% | 96–99% of spiked levels |

| Limit of Detection (LOD) | 34.5–79.5 µg/kg | 0.01 µg/g (10 µg/kg) |

| Limit of Quantification (LOQ) | 41.3–89.9 µg/kg | Not specified |

Gas Chromatography (GC)

Gas chromatography, particularly with an electron capture detector (ECD), provides another pathway for the analysis of this compound. An electron capture GC method was developed to simultaneously separate and quantify sulfamethazine and its metabolites, including this compound and desaminosulfamethazine. oup.com The identity of the residues in tissues was confirmed using gas chromatography-chemical ionization mass spectrometry (GC-CI-MS) from a single injection, highlighting the method's specificity. oup.com Such GC-based methods typically require derivatization to increase the volatility and thermal stability of the analytes, making them suitable for GC analysis. elcat.be

Immunoaffinity-Based and Other Techniques

Beyond conventional derivatization, highly specific extraction techniques that function like targeted derivatization are also employed.

Solid-Phase Immunoextraction (SPIE) with MALDI-TOF MS

A rapid and definitive technique for detecting this compound residues involves a three-stage solid-phase immunoextraction (SPIE) system coupled with matrix-assisted laser/desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS). acs.org This method uses polyclonal antibodies to selectively capture sulfamethazine and this compound from complex environmental samples like water, soil, and manure. acs.org The high specificity of the antibody-antigen binding acts as a form of selective derivatization, isolating the target analytes for sensitive mass spectrometric detection. acs.org The entire process, from sample enrichment to spectral acquisition, is notably efficient, requiring about 1.5 hours for a batch of up to 24 samples. acs.org

Colorimetric Screening

Simple and cost-effective screening procedures have been developed for milk samples. nih.gov For the analysis of this compound, the method involves passing the milk over a Chromosorb 102 adsorbent, followed by a purification process that removes the parent sulfamethazine. nih.gov The isolated this compound is then hydrolyzed to sulfamethazine, which is subsequently detected using a colorimetric reaction. nih.gov

Advanced Analytical Research Methodologies for N Acetylsulfamethazine Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of N-Acetylsulfamethazine analysis, providing the necessary separation from complex sample components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages depending on the application and the required level of sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) stands out as a powerful and widely adopted technique for the trace determination of this compound. This method offers exceptional sensitivity and specificity, making it suitable for complex matrices like wastewater, animal tissues, and environmental samples. nih.govorganomation.com

Research Findings:

A study focused on the analysis of sulfonamides and their acetylated metabolites in municipal wastewater developed an effective HPLC-MS/MS method. The method demonstrated high sensitivity with a limit of quantification (LOQ) below 0.78 ng/L and good linearity (R² > 0.995). Recoveries for the analytes were in the range of 77.7% to 148.1%, with a relative standard deviation (RSD) of less than 9.6%. nih.gov In this study, this compound was detected in municipal wastewater, and its removal was found to be poor, which may be due to re-transformation from its parent compound, sulfamethazine (B1682506). nih.gov

Another research effort utilized liquid chromatography-tandem quadrupole-linear ion trap (LC-QqLIT MS) to analyze nine sulfonamides, including this compound, in river water. This method achieved method limits of detection (MLODs) in the range of 0.05–0.2 ng L⁻¹. This compound was detected in both the Llobregat and Anoia Rivers in Spain. nih.gov

In the context of drug discovery and pharmacokinetics, HPLC-MS/MS is crucial for identifying and quantifying active pharmaceutical ingredients and their metabolites in biological fluids. organomation.com A developed HPLC-MS/MS method for verapamil (B1683045) hydrochloride from Caco-2 cell monolayers showed a linear response from 1 to 100 ng/mL with a high correlation coefficient (R² = 0.9992). pensoft.net

Below is an interactive data table summarizing the performance of HPLC-MS/MS methods for this compound analysis.

| Parameter | Wastewater Analysis | River Water Analysis | Caco-2 Cell Monolayers |

| Limit of Quantification (LOQ) | < 0.78 ng/L nih.gov | - | - |

| Method Limit of Detection (MLOD) | - | 0.05–0.2 ng L⁻¹ nih.gov | - |

| Linearity (R²) | > 0.995 nih.gov | - | 0.9992 pensoft.net |

| Recovery | 77.7%–148.1% nih.gov | 26%–123% nih.gov | 102.69% pensoft.net |

| Relative Standard Deviation (RSD) | < 9.6% nih.gov | - | 0.334%–0.617% pensoft.net |

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive technique for detecting electronegative compounds, including those containing nitrogen. measurlabs.comscioninstruments.com This makes it a suitable method for the analysis of this compound, often after a derivatization step to enhance volatility and detector response.

Research Findings:

A GC-ECD method was modified to simultaneously separate and quantify sulfamethazine and its metabolites, this compound and desaminosulfamethazine. nih.gov This method was successfully applied to determine incurred residues in veal calf and swine tissues. nih.gov

The GC-ECD technique is widely used for the quantitative determination of chlorinated hydrocarbons and pesticides at parts-per-billion levels in various matrices. tdi-bi.com The detector's high selectivity for electronegative compounds makes it a valuable tool in environmental analysis. scioninstruments.com

The optimization of a salting-out assisted liquid-liquid extraction method followed by GC-ECD analysis for pesticides in water yielded detection limits ranging from 0.15 to 5.5 µg L⁻¹ and quantification limits from 5.5 to 18.2 µg L⁻¹. redalyc.org

The following table presents key aspects of the GC-ECD methodology.

| Feature | Description |

| Principle | Detects compounds that capture electrons, showing high sensitivity to electronegative elements. measurlabs.comscioninstruments.com |

| Application for this compound | Simultaneous quantification with sulfamethazine and other metabolites in animal tissues. nih.gov |

| Sample Preparation | Often requires extraction and derivatization to increase volatility. nih.gov |

| Selectivity | Highly selective for electronegative compounds like those containing halogens and nitrogen. scioninstruments.com |

Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI-MS)

For unambiguous confirmation of this compound identity, Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI-MS) is employed. nih.gov Chemical ionization is a "softer" ionization technique compared to electron impact (EI), often resulting in less fragmentation and a more prominent molecular ion, which aids in compound identification. mdpi.com

Research Findings:

Following initial detection by GC-ECD, the identities of incurred desaminosulfamethazine, this compound, and sulfamethazine in tissues were confirmed from a single injection using capillary column GC with positive ion chemical ionization mass spectrometry. nih.govoup.com

GC-CI-MS has been utilized for the analysis of various compounds, including nerve agent metabolites in serum samples, demonstrating its applicability to complex biological matrices. opcw.org In such studies, specific precursor ions are selected for MS/MS analysis to generate product ion spectra for definitive identification. opcw.org

Different reagent gases, such as methane (B114726) and ammonia, can be used in positive-ion chemical ionization (PCI) to optimize the ionization process for specific analytes. kirj.ee

Key characteristics of the GC-CI-MS technique are outlined in the table below.

| Aspect | Details |

| Ionization Method | Chemical Ionization (CI), a soft ionization technique. mdpi.com |

| Advantage | Produces less fragmentation and a more abundant molecular ion, facilitating identification. mdpi.com |

| Confirmation | Used to confirm the identity of this compound detected by other methods. nih.govoup.com |

| Application | Analysis of incurred residues in animal tissues and other complex samples. nih.govopcw.org |

HPLC with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a more accessible and cost-effective method for the quantification of this compound compared to mass spectrometric techniques. tandfonline.comtandfonline.com Its suitability depends on the required sensitivity and the complexity of the sample matrix.

Research Findings:

A simple and economical HPLC-UV method was developed for the rapid determination of sulfamethazine and this compound in plasma and phosphate (B84403) buffer. The method utilized a reversed-phase C18 column with a mobile phase of water and acetonitrile (B52724) (70:30, v/v) and detection at 265 nm. tandfonline.com This method demonstrated satisfactory recoveries (85.43–99.29%) and minimal matrix effects. tandfonline.comtandfonline.com

Another study presented rapid sample preparation methods for the analysis of sulfamethazine and its N-acetyl and desamino metabolites in swine tissues at the 0.1 mg kg⁻¹ level using HPLC with diode-array UV/VIS detection. nih.gov Mean recoveries for sulfamethazine and this compound were approximately 87% in muscle and 76% in kidney. nih.gov

HPLC-UV methods are widely validated for accuracy, precision, and linearity for the quantitative determination of various pharmaceutical compounds in preparations. nih.govlatamjpharm.org

The table below summarizes the parameters of a validated HPLC-UV method for this compound.

| Parameter | Plasma & Phosphate Buffer Analysis | Swine Tissue Analysis |

| Column | Reversed Phenomsil C18 tandfonline.com | CP Spher C8 nih.gov |

| Mobile Phase | Water and Acetonitrile (70:30, v/v) tandfonline.com | Acetonitrile-sodium acetate (B1210297) buffer nih.gov |

| Detection Wavelength | 265 nm tandfonline.com | Diode-array UV/VIS nih.gov |

| Recovery | 85.43%–99.29% tandfonline.comtandfonline.com | ~87% (muscle), ~76% (kidney) nih.gov |

| Analysis Time | < 30 minutes tandfonline.comtandfonline.com | - |

High-Resolution Spectrometric Approaches

High-resolution mass spectrometry offers enhanced mass accuracy, which is invaluable for the confident identification and structural elucidation of compounds like this compound, especially in complex sample matrices where interferences are common.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique that has shown potential for the detection of trace-level drug residues. acs.orgmdpi.com In MALDI-TOF, a laser is used to desorb and ionize molecules that have been co-crystallized with a matrix material. nih.gov

Research Findings:

A sensitive method combining solid-phase immunoextraction (SPIE) with MALDI-TOF MS was developed for the detection of sulfamethazine and this compound in environmental samples. acs.org This approach allowed for the recovery of these compounds from spiked water (0.1 ppb), soil (1 ppb), and composted manure (1 ppb). acs.org The SPIE MALDI-TOF MS method was noted for its rapidity, requiring approximately 1.5 hours for sample enrichment, 5 minutes for probe preparation, and 5 minutes per sample for spectral acquisition. acs.org

MALDI-TOF MS is recognized as a powerful tool for the analysis of a wide range of biomolecules, including proteins and peptides, and has been increasingly applied in clinical microbiology for rapid pathogen identification. autobio.com.cnxiahepublishing.com The technique generates a unique protein fingerprint for a microorganism, allowing for its identification. autobio.com.cn

The effectiveness of MALDI-TOF MS relies on the sample preparation and the choice of matrix, which facilitates the energy transfer from the laser to the analyte. nih.gov

The table below highlights the key features of MALDI-TOF MS for this compound analysis.

| Feature | Description |

| Principle | Laser-induced desorption and ionization of analytes co-crystallized with a matrix. nih.gov |

| Coupling Technique | Combined with Solid Phase Immunoextraction (SPIE) for enhanced selectivity and sensitivity. acs.org |

| Application | Detection of trace-level this compound in water, soil, and manure. acs.org |

| Speed | Rapid analysis time per sample. acs.org |

| Sensitivity | Capable of detecting analytes at the parts-per-billion (ppb) level. acs.org |

Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC-HRMS) for Untargeted Screening

Ultrahigh-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) stands as a premier tool for untargeted screening of this compound and other veterinary drug metabolites in complex matrices. nih.gov This approach allows for the comprehensive detection of a wide range of compounds without prior selection of specific target analytes. researchgate.net The power of UHPLC-HRMS lies in its combination of the superior separation efficiency of UHPLC with the high mass accuracy and resolution of HRMS detectors like Quadrupole-Orbitrap (Q-Orbitrap) or Quadrupole Time-of-Flight (QToF) systems. nih.govplos.org

In a research context, a common workflow involves a generic sample extraction followed by data acquisition in full-scan and data-independent acquisition (DIA) modes. acs.org For the untargeted screening of sulfonamide metabolites, including this compound, in samples like goat milk, a method utilizing UHPLC-Q-Orbitrap HRMS has been successfully developed. nih.gov This strategy employs characteristic fragment-ion filtering, using specific mass-to-charge ratios (m/z) such as 156.01138 or 108.04439, to effectively screen for desired analytes from the complex data set. nih.govacs.org Once potential compounds are flagged, their identity is confirmed using available reference standards. nih.gov In one study, this untargeted approach successfully identified an this compound metabolite in 5 out of 45 goat milk samples, with concentrations ranging from 66.3 to 398.5 ng L⁻¹. nih.govacs.org The main challenge in untargeted screening is the potential for a metabolite to not ionize under the specific applied conditions, which can be influenced by the mobile phase pH and the compound's pKa. plos.org

Table 1: UHPLC-HRMS Research Findings for this compound Metabolite

| Matrix | Analytical Technique | Key Finding | Concentration Range Detected | Source |

|---|---|---|---|---|

| Goat Milk | MSPE-UHPLC-Q-Orbitrap HRMS | Successful untargeted screening and determination of an this compound metabolite. | 66.3 to 398.5 ng L⁻¹ | nih.govacs.org |

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate and sensitive analysis of this compound, especially at trace levels in complex biological and environmental matrices. The goal is to isolate, purify, and concentrate the analyte from interfering substances. sigmaaldrich.com

Solid Phase Extraction (SPE) Methodologies

Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. sigmaaldrich.com The principle involves partitioning analytes from a liquid sample onto a solid stationary phase (sorbent). sigmaaldrich.com The choice of sorbent is crucial and is based on the physicochemical properties of the analyte and the matrix. organomation.com For this compound and its parent compound, reversed-phase sorbents like C18 are commonly employed. nih.gov

A typical SPE protocol includes four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a suitable solvent. organomation.com Research has demonstrated the development of a fully automated SPE procedure for the quantitative analysis of this compound in ovine plasma. nih.gov In this method, a C18 disposable cartridge was used. The protocol involved conditioning with methanol (B129727) and a phosphate buffer (pH 7.4), loading of the plasma sample, washing with the same buffer, and finally eluting the analyte with methanol. nih.gov This automated SPE method, coupled with HPLC, yielded high drug recoveries exceeding 90% for this compound. nih.gov

Table 2: Example of an SPE Protocol for this compound in Ovine Plasma

| SPE Step | Reagents/Parameters | Purpose | Source |

|---|---|---|---|

| Sorbent | C18 Disposable Extraction Cartridge | Retention of this compound | nih.gov |

| Conditioning | Methanol and Phosphate Buffer (pH 7.4) | Activate the stationary phase | nih.gov |

| Sample Loading | 1.0 mL of plasma | Introduce analyte to sorbent | nih.gov |

| Washing | Phosphate Buffer (pH 7.4) | Remove interfering components | nih.gov |

| Elution | 0.25 mL of Methanol | Recover the purified analyte | nih.gov |

Solid Phase Immunoextraction (SPIE) Systems

Solid Phase Immunoextraction (SPIE) is a highly selective sample preparation technique that utilizes the specific binding affinity between an antibody and its target antigen. This method employs antibodies immobilized on a solid support to capture specific analytes, such as this compound, from complex mixtures with high specificity.

Research has detailed the use of a three-stage SPIE system for the recovery of this compound from challenging environmental samples like water, soil, and composted manure. acs.orgresearchgate.net This system, when coupled with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), provides a rapid and definitive analytical method. acs.orgresearchgate.net The entire process, including sample enrichment, probe preparation, and spectral acquisition, can be completed in approximately two hours for a batch of samples. acs.orgmdpi.com This technique has proven effective for trace-level analysis, successfully recovering this compound from water spiked at 0.1 ppb and from soil and manure suspensions spiked at 1 ppb. acs.orgresearchgate.net

Ultrasound-Assisted Extraction (UAE) Protocols

Ultrasound-Assisted Extraction (UAE) is a green extraction technique that uses the energy of ultrasonic waves to enhance the extraction of compounds from various matrices. nih.govmdpi.com The primary mechanism is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent, which disrupts cell walls and enhances mass transfer of the target analyte into the solvent. nih.govresearchgate.net This process allows for reduced extraction times, lower solvent consumption, and operation at lower temperatures compared to conventional methods. nih.gov

The effectiveness of UAE is influenced by several parameters, including ultrasound frequency and power, temperature, time, solvent type, and the solid-to-liquid ratio. nih.gov While specific studies focusing solely on the UAE of this compound are not detailed in the provided sources, the principles of UAE are broadly applicable to the extraction of bioactive compounds from solid samples. researchgate.netmdpi.com The technique is particularly advantageous for releasing compounds from plant tissues or other solid matrices where the analyte may be trapped. nih.gov

Magnetic Solid-Phase Extraction (MSPE) Approaches

Magnetic Solid-Phase Extraction (MSPE) is an innovative variation of SPE that utilizes magnetic nanoparticles (MNPs) as the adsorbent material. jcchems.com The core principle involves dispersing the magnetic sorbent directly into the sample solution, where it binds to the target analyte. nih.gov Subsequently, the adsorbent-analyte complex is rapidly and efficiently separated from the sample matrix using an external magnetic field, eliminating the need for centrifugation or filtration. mdpi.com

A novel MSPE approach has been developed for the untargeted screening of sulfonamides, including this compound metabolites, in goat milk. nih.govacs.org This method employed magnetic doped sulfur graphene as a novel adsorbent. The extraction is based on noncovalent interactions, such as π-π stacking, between the adsorbent and the analytes. acs.org This MSPE method, when combined with UHPLC-HRMS, demonstrated excellent performance, providing a facile and efficient tool for analyzing veterinary drug residues. nih.govacs.org The main advantages of MSPE include its simplicity, speed, reduced solvent consumption, and high dispersion of the sorbent, which provides a large contact surface area for efficient extraction. mdpi.comfrontiersin.org

Method Validation and Performance Metrics in Research Applications

The validation of an analytical method is essential to ensure that it is fit for its intended purpose. gsconlinepress.com Method validation provides documented evidence that a procedure is reliable, reproducible, and accurate for the quantitative determination of an analyte. eurl-pesticides.eu Key performance metrics evaluated during validation typically include accuracy, precision, linearity, limits of detection (LOD) and quantification (LOQ), specificity, and robustness. sysrevpharm.orgelementlabsolutions.com

Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage recovery. For instance, an automated SPE-HPLC method for this compound in plasma reported recoveries higher than 90%. nih.gov An MSPE-UHPLC-HRMS method for sulfonamide metabolites showed accuracy ranging from 80.1% to 112.6%. nih.govacs.org

Precision measures the degree of agreement among a series of measurements from the same sample and is usually expressed as the relative standard deviation (RSD). For the aforementioned SPE-HPLC method, within-day and between-day precision values were 0.7% and 2.0% RSD, respectively. nih.gov The MSPE-UHPLC-HRMS method demonstrated high precision with RSDs below 6.4%. nih.govacs.org

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear calibration curve for this compound was established over a range of 2 to 250 µg/mL in one study. nih.gov

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present in the sample matrix. elementlabsolutions.com

Robustness demonstrates the reliability of a method with respect to small, deliberate variations in method parameters, such as pH or solvent composition. elementlabsolutions.com

Table 3: Performance Metrics from Validated Methods for this compound Analysis

| Analytical Method | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Linearity Range | Source |

|---|---|---|---|---|---|

| Automated SPE-HPLC | Ovine Plasma | > 90% | 0.7% (within-day), 2.0% (between-day) | 2 - 250 µg/mL | nih.gov |

| MSPE-UHPLC-HRMS | Goat Milk | 80.1 - 112.6% | < 6.4% | Not specified | nih.govacs.org |

| MSPE-LC-MS/MS | Swine Tissue | 73.9 - 94.8% | 2.4 - 5.4% (intra-day), 6.2 - 10.7% (inter-day) | 5 - 160 µg/kg | researchgate.net |

Environmental Occurrence, Fate, and Transformation Studies

Environmental Distribution and Prevalence Assessments

N-Acetylsulfamethazine has been identified as a prevalent contaminant in a range of aquatic environments. Studies have confirmed its presence in wastewater treatment plant (WWTP) effluents, surface waters, and to a lesser extent, groundwater. researchgate.netnih.gov

The presence of this compound in WWTP effluents indicates that conventional treatment processes are not entirely effective at removing this compound. researchgate.netnih.gov For instance, research has shown that while some pharmaceuticals are removed with high efficiency, metabolites like this compound can persist. upc.edu In some cases, the concentration of acetylated metabolites has been observed to be higher in the effluent than in the influent of WWTPs, suggesting that deacetylation of the parent compound or other transformation processes may be occurring during treatment. researchgate.net

A study in the Philippines detected sulfamethazine (B1682506), the parent compound of this compound, at a concentration of 764.91 ppb in a river site, highlighting the potential for significant localized contamination from sources such as agriculture. researchgate.net While this study focused on the parent compound, the presence of sulfamethazine implies the likely co-occurrence of its acetylated metabolite.

The following table summarizes the detection of this compound and related compounds in various aquatic systems.

| Compound | Matrix | Location | Concentration | Reference |

| This compound | Urban River Water | Beijing, China | Predominant acetyl SA | researchgate.net |

| This compound | WWTP Effluent | Hesse, Germany | Detected | researchgate.netnih.gov |

| Sulfamethazine | River Water | Cagayan de Oro, Philippines | 764.91 ppb | researchgate.net |

The application of animal manure as fertilizer is a primary pathway for the introduction of this compound into terrestrial environments. Since sulfamethazine is widely used in livestock, its acetylated metabolite is excreted and subsequently found in manure. researchgate.net

When manure containing this compound is applied to agricultural land, the compound can persist in the soil. researchgate.net The fate of this compound in soil is influenced by various factors, including soil type, organic matter content, and microbial activity. Research has shown that while some degradation occurs, a significant portion can become part of the non-extractable residue fraction in the soil. researchgate.net

A study investigating the fate of sulfamethoxazole, a related sulfonamide, in compost, manure, and soil found that the antibiotic and its metabolites can persist in the soil for extended periods. researchgate.net The application of manure was also found to enhance the sorption of sulfonamides in soil, which can delay their mobility but also prolong their presence in the terrestrial environment. researchgate.net

The table below presents findings on the occurrence of this compound and related sulfonamides in terrestrial matrices.

| Compound | Matrix | Finding | Reference |

| This compound | Manure-amended Soil | Potential for persistence and formation of non-extractable residues. | researchgate.net |

| Sulfamethazine | Sewage Sludge | Maximum concentration of 139.2 ng/g. | researchgate.net |

| Sulfamethazine | Soil | Maximum concentration of 8.53 ng/g. | researchgate.net |

Residues of this compound and its parent compound, sulfamethazine, can be found in food products derived from treated animals. Regulatory bodies in many countries have established maximum residue limits (MRLs) for sulfamethazine in various animal tissues and products to ensure consumer safety.

While specific data on this compound residues in food is less common in the provided search results, the detection of its parent compound, sulfamethazine, is well-documented. The presence of the parent compound implies the potential for the metabolite to also be present. Modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for the detection of these residues in food matrices like meat, milk, and eggs. mdpi.commdpi.com

The development of sensitive and reliable analytical methods is crucial for monitoring veterinary drug residues in the food supply chain and enforcing regulatory compliance. mdpi.commdpi.com

Terrestrial Environments (Soil, Manure)

Environmental Transformation Pathways and Mechanisms

The biodegradation of this compound is a key process influencing its persistence in the environment. However, studies have shown that it is relatively resistant to biodegradation under certain conditions.

In a laboratory simulation using aerated fixed-bed bioreactors with effluent wastewater, no significant degradation of this compound was observed over a 90-day period. researchgate.netnih.gov This contrasts with N-acetylsulfapyridine, another acetylated sulfonamide metabolite, which was fully degraded within 32 days under the same conditions. researchgate.netnih.govacs.org This highlights the variability in the biodegradability of structurally similar compounds. acs.org

The persistence of this compound suggests that biotic degradation pathways may be slow or inefficient in some environmental matrices. acs.org This resistance to biodegradation can lead to its accumulation in the environment, particularly in aquatic systems receiving continuous inputs from wastewater effluents.

The following table summarizes the biodegradation findings for this compound.

| Compound | Matrix | Study Type | Finding | Reference |

| This compound | Effluent Wastewater | Aerated fixed-bed bioreactor | No significant degradation after 90 days. | researchgate.netnih.govacs.org |

| N-Acetylsulfapyridine | Effluent Wastewater | Aerated fixed-bed bioreactor | Fully degraded after 32 days. | researchgate.netnih.govacs.org |

Photodegradation, or the breakdown of compounds by light, is another important transformation pathway for this compound in the environment, particularly in sunlit surface waters.

Studies have shown that this compound can be degraded by simulated sunlight. nih.gov The primary photodegradation pathways identified involve the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO2). nih.gov

Irradiation experiments have resulted in significant degradation of this compound, with one study reporting 88% to 98% degradation for a range of sulfonamides and their acetylated metabolites within 24 hours, although sulfamethazine itself was less susceptible (52% degradation). nih.gov The photoproducts formed during this process can be identified using advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry. nih.govresearchgate.net The accumulation of these photoproducts in both aqueous and sediment phases has been observed in microcosm studies, indicating that they can also persist in the environment. researchgate.net

The table below details the identified photodegradation products of this compound and its parent compound.

| Parent Compound | Photoproduct Identity | m/z | Reference |

| Sulfamethazine | 4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol | 215 (M+H) | researchgate.net |

| Sulfamethazine | N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine | 215 (M+H) | researchgate.net |

| Sulfamethazine | 4-(2-imino-4,6-dimethylpyrimidin-1(2H)-yl)aniline | 215 (M+H) | researchgate.net |

Hydrolytic Stability and Degradation Characteristics

This compound is generally considered to be resistant to hydrolysis at environmentally relevant pH values. biocrick.com Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is a key factor in its environmental persistence.

Studies investigating the hydrolytic degradation of this compound have shown its resistance under typical environmental pH conditions. biocrick.com For instance, one study found that this compound, along with its parent compound sulfamethazine and other acetylated sulfonamides, did not readily biodegrade and showed resistance to hydrolysis at pH values commonly found in the environment. biocrick.com Another study pointed out that while hydrolysis is a major degradation pathway for many pharmaceuticals, some compounds, including certain amides, exhibit significant stability. iipseries.org The slow rate of hydrolysis for this compound contributes to its persistence in aquatic systems.

The degradation of this compound can be influenced by various factors, but hydrolysis under normal environmental conditions is not a primary removal mechanism. This contrasts with other chemical compounds that readily break down in the presence of water. The inherent stability of the acetylated sulfonamide structure to hydrolysis means that other degradation processes, such as photolysis and biodegradation, are more significant in determining its ultimate fate in the environment.

Influence of Environmental Factors on Transformation

The transformation of this compound in the environment is a complex process influenced by a multitude of physical, chemical, and biological factors. These factors can significantly alter the rate and pathways of its degradation, affecting its persistence and the formation of transformation products.

Key Environmental Factors Influencing Transformation:

pH: The pH of the surrounding medium (water or soil) is a critical factor. nih.gov It can affect the chemical speciation of this compound, influencing its solubility, sorption, and susceptibility to various degradation processes. nih.gov For instance, the rate of photocatalytic degradation of sulfonamides has been shown to be significantly affected by pH, with the effect varying depending on the specific sulfonamide. nih.gov

Temperature: Temperature influences the rate of chemical reactions and microbial activity. mdpi.com Higher temperatures generally increase the rate of both abiotic and biotic degradation processes.

Light: Photolysis, or degradation by light, can be a significant transformation pathway for this compound. biocrick.com The intensity and wavelength of light, as well as the presence of photosensitizing substances in the water, can influence the rate of photodegradation.

Presence of Other Substances: Dissolved organic matter (DOM), such as humic acids, can act as photosensitizers, accelerating photodegradation. researchgate.net Conversely, DOM can also compete for light, potentially slowing down direct photolysis. The presence of other chemicals and microorganisms also plays a crucial role in the transformation process. montana.edu

Environmental Transport and Mobility Dynamics

The movement of this compound through different environmental compartments, such as soil, water, and groundwater, is a key aspect of its environmental fate. Its transport and mobility are governed by its interaction with the surrounding matrix, which is in turn influenced by various physicochemical properties of both the compound and the environment.

Sorption Phenomena in Soil-Water Systems

Sorption, the process by which a chemical substance adheres to a solid surface, is a primary factor controlling the mobility of this compound in soil and aquatic environments. The extent of sorption determines whether the compound will be retained in the soil or transported with water flow.

Research indicates that the sorption of sulfonamides like this compound is significantly influenced by soil properties, particularly organic matter content and pH. researchgate.netd-nb.info The sorption coefficient (Kd), which quantifies the partitioning of a compound between the solid (soil) and liquid (water) phases, can vary widely depending on the soil type. researchgate.net For sulfamethazine, the parent compound of this compound, sorption tends to increase with decreasing pH due to the compound becoming more cationic and electrostatically binding to negatively charged soil particles. researchgate.net

Factors Influencing Mobility (e.g., pH, Organic Matter Content, Ionic Strength)

The mobility of this compound in the environment is a dynamic process influenced by several key factors:

pH: As with sorption, pH plays a crucial role in mobility. At lower pH values, increased sorption can lead to decreased mobility. Conversely, as pH increases, sulfonamides can become more anionic, leading to electrostatic repulsion from negatively charged soil surfaces and thus greater mobility. researchgate.net

Organic Matter Content: Soils with higher organic matter content generally exhibit greater sorption of organic compounds like this compound, which reduces their mobility. researchgate.net Organic matter provides a significant number of binding sites for these compounds.

Ionic Strength: The concentration of dissolved salts in the soil solution, or ionic strength, can also affect mobility. Some studies have shown a slight decrease in sorption of sulfamethazine with increasing ionic strength, which could potentially increase its mobility. d-nb.info

Soil Composition: The type and amount of clay minerals in the soil can influence sorption and mobility. Clay minerals have charged surfaces that can interact with charged forms of this compound. researchgate.net

Transport in Groundwater and Through Soil Columns

The potential for this compound to leach from the soil surface and contaminate groundwater is a significant environmental concern. Its transport through the soil profile and into groundwater systems has been the subject of numerous studies.

Column studies, which simulate the movement of contaminants through soil, have shown that sulfonamides and their metabolites can be mobile. researchgate.netpc-progress.com The extent of transport depends on the factors mentioned above (pH, organic matter, etc.). The high mobility of some sulfonamides has been demonstrated by their recovery in the effluents of soil column experiments. researchgate.net

The presence of this compound has been detected in groundwater, indicating its potential for transport from the surface. researchgate.neteawag.ch The migration of pharmaceutical compounds, including sulfonamides, can occur in both shallow and deep aquifers, eventually discharging into surface water bodies like streams. nih.gov The slow degradation of these compounds in groundwater can lead to the formation of persistent contaminant plumes. nih.gov

Characterization of Environmental Transformation Products and Intermediates

The transformation of this compound in the environment leads to the formation of various degradation products and intermediates. Identifying these transformation products (TPs) is essential for a complete understanding of the environmental fate and potential risks associated with the parent compound.

Studies have identified several TPs of sulfamethazine and its acetylated metabolite. These products can be formed through various degradation pathways, including photolysis, hydrolysis, and biodegradation. For example, photolytic degradation can lead to the cleavage of the sulfonamide bond and hydroxylation of the aromatic rings. mdpi.com

Commonly identified transformation products of sulfonamides in the environment include hydroxylated derivatives and products resulting from the cleavage of the molecule. acs.orgnih.gov this compound itself is a major metabolite of sulfamethazine. acs.orgnih.gov In some cases, these transformation products can be converted back to the parent compound. researchgate.net

The table below provides a summary of some known transformation products and intermediates of sulfamethazine, the parent compound of this compound.

| Parent Compound | Transformation Product/Intermediate |

| Sulfamethazine | This compound uniroma1.it |

| Sulfamethazine | Hydroxylated sulfamethazine mdpi.com |

| Sulfamethazine | Products from sulfonamide bond cleavage mdpi.com |

Computational and Theoretical Investigations of N Acetylsulfamethazine

Modeling Approaches for Environmental Fate and Transport Prediction

Predicting the environmental fate and transport of N-Acetylsulfamethazine is essential for understanding its potential to contaminate soil, water, and sediment. Computational models are employed to simulate how the compound moves and persists in different environmental media. complianceservices.com These models integrate various chemical and environmental parameters to estimate predicted environmental concentrations (PECs) and identify primary exposure routes. complianceservices.com

Several types of models are used to define the fate and transport of chemicals like this compound. complianceservices.com For instance, a two-site chemical nonequilibrium fate and transport model has been used to describe the simultaneous degradation, sorption, and transport of the parent compound, sulfamethazine (B1682506), and its metabolites. cabidigitallibrary.org This type of model is parameterized using data from batch experiments to estimate the compound's behavior. cabidigitallibrary.org For regulatory purposes, a single first-order (SFO) model is often preferred as it is implemented in EU regulatory models for predicting the environmental fate of pesticides. researchgate.net The primary output of these environmental fate models is often a time series of predicted concentrations in various media. researchgate.net

The selection of a model depends on the specific environmental scenario and the data available. Common models used in environmental risk assessment that can be applied to this compound and other contaminants are listed in the table below.

Table 1: Environmental Fate and Transport Models

| Model Type/Name | Application | Description |

|---|---|---|

| PWC (Pesticide Water Calculator) | Surface Water Contamination | Estimates pesticide concentrations in water bodies resulting from runoff and spray drift. complianceservices.com |

| PRZM-GM (Pesticide Root Zone Model - Groundwater Module) | Groundwater Leaching | Simulates the movement of pesticides in the root zone and their potential to leach into groundwater. complianceservices.com |

| (Q)SAR | Property Estimation | Quantitative Structure-Activity Relationship models predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. complianceservices.com |

| Two-site Nonequilibrium Model | Sorption & Transport | Describes the transport of a chemical considering both equilibrium and non-equilibrium sorption processes in soil and sediment. cabidigitallibrary.org |

| Single First-Order (SFO) Model | Regulatory Degradation Kinetics | A kinetic model used in regulatory frameworks to derive the degradation half-life (DegT50) of a substance from experimental data. researchgate.net |

These models rely on input parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the octanol-water partition coefficient (Kow) to function. tdx.cat The ultimate goal is to build a comprehensive exposure profile that can be used for detailed risk assessments. complianceservices.com

Theoretical Elucidation of Degradation Pathways and Reaction Mechanisms

Computational chemistry offers powerful methods for investigating the degradation of this compound at a molecular level. mdpi.com Techniques like Density Functional Theory (DFT) are used to explore reaction mechanisms, calculate the energies of reactants, transition states, and products, and predict the most likely transformation pathways. scielo.bropenaccessjournals.com This theoretical approach is particularly valuable for studying short-lived intermediates that are difficult to observe experimentally. mdpi.com

Studies on related sulfonamides provide a framework for the theoretical elucidation of this compound's degradation. For example, the photodegradation of this compound has been shown experimentally to proceed via two major pathways: the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO2). nih.gov Theoretical calculations can model the electronic and structural changes that occur during these reactions, identifying the energy barriers for each step.

Furthermore, theoretical studies on the chlorination of sulfonamides have identified three critical reaction pathways: S-N bond cleavage, Cl-substitution onto the aniline-N, and a subsequent rearrangement that leads to the loss of the -SO2- group. researchgate.net DFT calculations revealed that the Cl-substitution step has the lowest free energy barrier, making it the key step in the process. researchgate.net The electronic properties of the heterocyclic ring were found to significantly impact the reaction rate; a more electron-donating heterocycle facilitates the chlorination reaction more readily. researchgate.net Such computational insights are crucial for predicting the transformation of this compound during water treatment processes like chlorination.

The Unified Reaction Valley Approach (URVA) is another advanced computational method that analyzes the entire reaction path, providing a detailed description of the chemical processes involved, such as bond breaking and forming, in distinct reaction phases. smu.edu

Table 2: Theoretical Methods for Elucidating Degradation Mechanisms

| Theoretical Method | Application | Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Energetics | Calculation of activation energies, reaction enthalpies, and the geometries of transition states and intermediates. scielo.brchemrxiv.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Degradation | Simulates reactions in a biological environment (e.g., an enzyme active site) by treating the reactive core with quantum mechanics and the surrounding protein with molecular mechanics. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Reaction Path Following | Confirms that a calculated transition state connects the desired reactants and products on the potential energy surface. smu.edu |

| Unified Reaction Valley Approach (URVA) | Detailed Mechanism Analysis | Describes the sequence of chemical processes along the reaction path, identifying electronic factors that control the reaction. smu.edu |

By applying these computational techniques, researchers can build a detailed, molecular-level understanding of how this compound degrades under various environmental conditions, such as in the presence of sunlight or chemical disinfectants. nih.gov This knowledge is vital for predicting the formation of transformation products and assessing their potential environmental impact.

Q & A

Q. What validated analytical methods are recommended for quantifying NAS in biological matrices?

NAS can be quantified using high-performance liquid chromatography with ultraviolet detection (HPLC-UV). A validated method involves reverse-phase C18 columns, mobile phases of acetonitrile and phosphate buffer (pH 6.8), and detection at 265 nm. Sample preparation includes protein precipitation with methanol, followed by centrifugation and filtration . For plasma analysis, calibration curves should cover 0.1–50 μg/mL with recovery rates >90% and intra-/inter-day precision <10% RSD .

Q. What synthetic routes are used to produce NAS, and how is purity verified?

NAS is synthesized via acetylation of sulfamethazine using acetic anhydride in alkaline conditions. Post-synthesis purification involves recrystallization from ethanol. Identity confirmation requires nuclear magnetic resonance (NMR) for structural analysis (e.g., ¹H-NMR peaks at δ 2.1 ppm for acetyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion verification (m/z 320.0943) . Purity is assessed using HPLC with UV detection, requiring ≥98% peak area normalization .

Q. How does NAS interact with metabolic enzymes in vivo?

NAS is a metabolite of sulfamethazine formed via N-acetyltransferase 2 (NAT2). Studies use liver microsomes or recombinant NAT2 to measure acetylation rates. Kinetic parameters (Km, Vmax) are determined using Michaelis-Menten plots, with typical Km values ranging 50–200 μM depending on NAT2 phenotype . Researchers should validate enzyme activity with positive controls like caffeine metabolites (e.g., AFMU) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic rates of NAS across studies?

Contradictions in metabolic data often stem from variability in NAT2 isoforms (e.g., NAT25B vs. NAT24 alleles) or methodological differences. To address this:

- Standardize enzyme sources (e.g., pooled human liver microsomes vs. recombinant enzymes).

- Validate assays with internal standards (e.g., deuterated NAS) to correct for matrix effects .

- Perform meta-analyses using covariates like pH, temperature, and cofactor concentrations .

Q. What experimental designs optimize NAS stability studies under varying pH and temperature?

Stability protocols should mimic physiological and storage conditions:

- pH stability : Incubate NAS in buffers (pH 1–9) at 37°C for 24 hours, monitoring degradation via HPLC. NAS is most stable at pH 6–7, with hydrolysis rates increasing below pH 4 .

- Thermal stability : Store NAS at 25°C, 4°C, and -20°C for 30 days. Degradation products (e.g., sulfamethazine) are quantified using LC-MS/MS .

Q. How do researchers differentiate NAS from structurally similar sulfonamides in complex mixtures?

Advanced chromatographic techniques include:

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 321→156 for NAS).

- Ion mobility spectrometry : Resolve co-eluting isomers via collision cross-section (CCS) values .

- Cross-validation : Compare retention times and spectral data against certified reference materials .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in NAS toxicity studies?

Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. For in vitro cytotoxicity assays (e.g., MTT), apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report 95% confidence intervals and effect sizes to contextualize biological significance .

Q. How should contradictory data on NAS environmental persistence be addressed in meta-analyses?

Apply sensitivity analyses to identify outliers driven by methodological variables (e.g., extraction efficiency, detection limits). Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity across studies .

Methodological Best Practices

Q. What quality controls are essential for NAS bioanalytical assays?

- Include blank matrices to assess interference.

- Spike recovery tests at low, medium, and high concentrations.

- Use isotopically labeled internal standards (e.g., NAS-d4) to correct for ionization variability in LC-MS .

Q. How to design reproducible pharmacokinetic studies for NAS?

- Use crossover designs in animal models to minimize inter-individual variability.

- Collect serial blood samples over 24–48 hours, analyzing plasma via validated HPLC or LC-MS methods.

- Calculate pharmacokinetic parameters (AUC, t½) using non-compartmental analysis software (e.g., Phoenix WinNonlin) .

Literature Synthesis and Gaps

Q. What gaps exist in current understanding of NAS pharmacodynamics?

Limited data exist on NAS interactions with non-NAT2 enzymes (e.g., cytochrome P450 isoforms) and its role in antibiotic resistance gene regulation. Future studies should integrate transcriptomic analyses (RNA-seq) with metabolic profiling .

Q. How can researchers improve cross-study comparability of NAS ecotoxicity data?

Standardize test organisms (e.g., Daphnia magna), exposure durations (e.g., 48-hour EC50), and endpoint measurements (e.g., lethality vs. growth inhibition). Publicly share raw datasets in repositories like Figshare to enable reanalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.